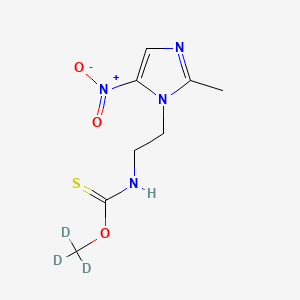
Carnidazole-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Carnidazole-d3 involves the incorporation of deuterium atoms into the Carnidazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium . Industrial production methods may involve large-scale synthesis using similar techniques but optimized for efficiency and yield .
Analyse Chemischer Reaktionen
Carnidazole-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of nitro compounds, while reduction may yield amines .
Wissenschaftliche Forschungsanwendungen
Carnidazole-d3 is used in various scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: It is used to study the metabolism and distribution of Carnidazole in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Carnidazole.
Industry: It is used in the development of new antiprotozoal drugs and in quality control processes.
Wirkmechanismus
Carnidazole-d3 exerts its effects by inhibiting the DNA synthesis of protozoa. The compound diffuses across cell membranes and is reduced by intracellular enzymes to form reactive intermediates. These intermediates bind to DNA and other cellular components, leading to the inhibition of nucleic acid synthesis and cell death .
Vergleich Mit ähnlichen Verbindungen
Carnidazole-d3 is similar to other nitroimidazole compounds, such as Metronidazole, Tinidazole, and Secnidazole. its deuterium labeling makes it unique for research purposes. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in various studies . Other similar compounds include:
Metronidazole: Used to treat anaerobic infections.
Tinidazole: Used to treat protozoal infections.
Secnidazole: Used to treat bacterial vaginosis.
This compound’s unique labeling and efficacy make it a valuable tool in scientific research and drug development.
Eigenschaften
Molekularformel |
C8H12N4O3S |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
O-(trideuteriomethyl) N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate |
InChI |
InChI=1S/C8H12N4O3S/c1-6-10-5-7(12(13)14)11(6)4-3-9-8(16)15-2/h5H,3-4H2,1-2H3,(H,9,16)/i2D3 |
InChI-Schlüssel |
OVEVHVURWWTPFC-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=S)NCCN1C(=NC=C1[N+](=O)[O-])C |
Kanonische SMILES |
CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


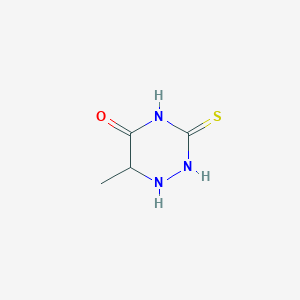


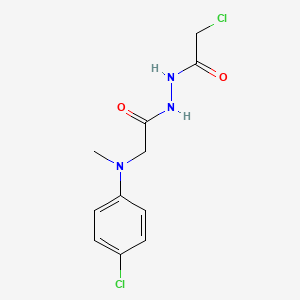
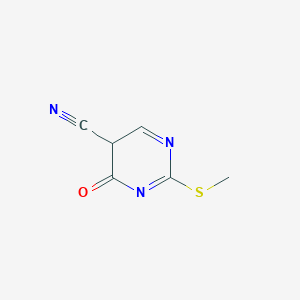
![2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12364298.png)
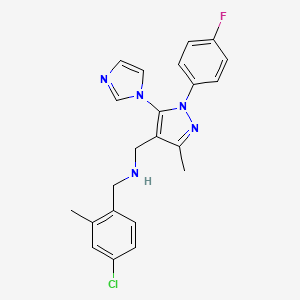



![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)


